![molecular formula C15H20N2 B1385261 N-(1H-Indol-6-ylmethyl)cyclohexanamine CAS No. 1017791-20-6](/img/structure/B1385261.png)
N-(1H-Indol-6-ylmethyl)cyclohexanamine
Overview
Description
N-(1H-Indol-6-ylmethyl)cyclohexanamine is a novel compound that has gained attention from various fields of research and industry due to its diverse applications. It is also known as N-CYCLOHEXYL-1H-INDOLE-3-METHYLAMINE .
Synthesis Analysis
A convenient methodology for the synthesis of previously unreported (1 H -indol-6-yl)phosphonic acid derivatives has been described. The reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal leads to the respective enamines that can be readily converted into indoles by the Batcho–Leimgruber synthetic protocol .Molecular Structure Analysis
The molecular formula of N-(1H-Indol-6-ylmethyl)cyclohexanamine is C15H20N2. The molecular weight is 228.33 g/mol.Chemical Reactions Analysis
The strategies for the synthesis of 1 H - and 2 H -indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2 H -indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2 .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(1H-Indol-6-ylmethyl)cyclohexanamine such as melting point, boiling point, and density can be found on various chemical databases .Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of N-(1H-Indol-6-ylmethyl)cyclohexanamine exhibit potential anticancer activity. For example, compounds synthesized using this structure demonstrated good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers. These findings suggest the potential of N-(1H-Indol-6-ylmethyl)cyclohexanamine derivatives in cancer therapy (Kumar et al., 2013).
Development of Antagonists
N-(1H-Indol-6-ylmethyl)cyclohexanamine derivatives have been utilized in the design and synthesis of potent antagonists for specific receptors. For instance, a series of cyclohexanamine derivatives were developed as potent and selective human neuropeptide Y Y1 receptor antagonists. These developments highlight the chemical's utility in creating targeted therapeutic agents (Cho et al., 2009).
Synthesis of Diverse Organic Compounds
The compound has been involved in the synthesis of a wide range of organic compounds, such as substituted carbazoles and cyclopent[b]indoles. These syntheses lead to compounds with a variety of applications, from pharmaceuticals to materials science (Katritzky et al., 1996).
Thermodynamic Properties
Studies have also been conducted on the thermodynamic properties of cyclohexanamine derivatives. Understanding these properties is essential for practical applications in various fields, including materials science and chemical engineering (Verevkin & Emel̀yanenko, 2015).
Development of Serotonin Receptor Agonists
Derivatives of N-(1H-Indol-6-ylmethyl)cyclohexanamine have been explored for their potential as serotonin receptor agonists. These compounds may have applications in treating disorders such as depression and anxiety (Evrard et al., 2005).
Safety And Hazards
properties
IUPAC Name |
N-(1H-indol-6-ylmethyl)cyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-2-4-14(5-3-1)17-11-12-6-7-13-8-9-16-15(13)10-12/h6-10,14,16-17H,1-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILRJBJNDOPALV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC3=C(C=C2)C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-Indol-6-ylmethyl)cyclohexanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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